Comparative GI Safety Profile: Leucomycin vs. 14-Membered Macrolides
In head-to-head comparative studies in unanaesthetized dogs, Leucomycin, a 16-membered macrolide, exhibited a markedly superior gastrointestinal (GI) tolerability profile compared to 14-membered macrolides. The study directly compared the effects of macrolide antibiotics on GI motility [1]. The key differentiation lies in the absence of adverse GI effects, which is a significant clinical and procurement consideration for therapies requiring oral or in-feed administration.
| Evidence Dimension | Gastrointestinal Adverse Effects |
|---|---|
| Target Compound Data | No disturbances in gastrointestinal motility; no adverse effects (nausea, vomiting, diarrhea) observed. |
| Comparator Or Baseline | 14-membered macrolides (Erythromycin stearate, Erythromycin ethylsuccinate, Triacetyloleandomycin): Caused strong contractile motility, nausea, vomiting, and diarrhea. |
| Quantified Difference | Qualitative difference in adverse event profile (absent vs. present). |
| Conditions | In vivo study; unanaesthetized dogs; comparative GI motility assessment. |
Why This Matters
For feed additive formulations or oral therapeutics in veterinary medicine, this GI safety profile reduces the risk of treatment-limiting side effects, improving compliance and therapeutic consistency.
- [1] Nakayoshi T, Izumi M, Shinkai S, Fujita M. Comparative study on effects of 14- and 16-membered macrolides on gastrointestinal motility in unanaesthetized dogs. Drugs Exp Clin Res. 1988;14(5):319-25. PMID: 3265375. View Source
